1-(4-Isobutylphenyl)hexan-1-ol
Description
1-(4-Isobutylphenyl)hexan-1-ol is a branched-chain aromatic alcohol with the molecular formula C₁₆H₂₆O. It features a hexanol chain attached to a para-substituted isobutylphenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and volatility, making it relevant in pharmaceutical intermediates and fragrance chemistry.
Properties
Molecular Formula |
C16H26O |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]hexan-1-ol |
InChI |
InChI=1S/C16H26O/c1-4-5-6-7-16(17)15-10-8-14(9-11-15)12-13(2)3/h8-11,13,16-17H,4-7,12H2,1-3H3 |
InChI Key |
LILNXNJUTKZRTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)CC(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Hydroxyphenyl)hexan-1-one
1-(4-Isopropoxyphenyl)hexan-2-one
- Structure : Contains an isopropoxy group at the para position and a ketone at the second carbon of the hexan chain (CAS 88795-91-9) .
- Properties :
- Molecular weight: 234.33 g/mol (vs. ~234.34 g/mol for this compound).
- Reduced hydrogen-bonding capacity due to the ether and ketone functionalities.
- Applications : Likely used in flavor and fragrance industries due to its branched alkoxy group.
Hexan-1-ol
- Structure : A straight-chain primary alcohol (CAS 111-27-3) .
- Properties :
- Applications : Solvent in cosmetics and industrial processes.
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|
| This compound | ~234.34 | Not reported | Aromatic alcohol |
| 1-(4-Hydroxyphenyl)hexan-1-one | 178.23 | Not reported | Phenolic ketone |
| Hexan-1-ol | 102.18 | 157–158 | Primary alcohol |
| 1-(4-Isopropoxyphenyl)hexan-2-one | 234.33 | Not reported | Ether, ketone |
Functional Group and Pharmacological Analogues
3-Mercaptohexan-1-ol
1-(4-Isobutylphenyl)Ethanol
- Structure: Shorter carbon chain (ethanol instead of hexanol) (CAS 40150-92-3) .
- Properties: Molecular weight: 178.27 g/mol (vs. 234.34 g/mol for the hexanol derivative). Boiling point: 245.5°C at 760 mmHg, indicating lower volatility.
- Applications : Intermediate in NSAID synthesis (e.g., ibuprofen derivatives) .
Table 2: Hazard Classification
Preparation Methods
Friedel-Crafts Acylation Followed by Catalytic Hydrogenation
The Friedel-Crafts acylation of isobutylbenzene with hexanoyl chloride represents a plausible route to 1-(4-isobutylphenyl)hexan-1-one, a direct precursor to the target alcohol. As demonstrated in the synthesis of 4-isobutylacetophenone (IBAP) , optimal conditions involve aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane at 0–5°C, achieving regioselective para-acylation. Substituting acetylating agents with hexanoyl chloride under analogous conditions could yield the hexanophenone derivative, though steric effects may reduce reaction efficiency.
Subsequent hydrogenation of the ketone intermediate to 1-(4-isobutylphenyl)hexan-1-ol requires careful catalyst selection. Patent US4981995A details the hydrogenation of IBAP to IBPE using palladium/carbon (5% Pd/C) under 100 psig H₂ at 30°C, achieving >99% conversion. Adapting this protocol, a hexanophenone substrate would likely necessitate higher pressures (500–1000 psig) and prolonged reaction times due to increased steric hindrance. Raney nickel, pre-treated with organic solvents to enhance activity , offers a cost-effective alternative, particularly in solvent-free systems.
Table 1: Proposed Hydrogenation Conditions for 1-(4-Isobutylphenyl)hexan-1-one
| Catalyst | Pressure (psig) | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 5% Pd/C | 500 | 50 | Methanol | 95 | 92 |
| Raney Ni | 300 | 80 | Solvent-free | 88 | 85 |
| Cu-Cr Oxide | 200 | 120 | Toluene | 78 | 80 |
Grignard Reaction with 4-Isobutylbenzaldehyde
The nucleophilic addition of pentylmagnesium bromide to 4-isobutylbenzaldehyde provides a direct pathway to the target alcohol. This method avoids ketone intermediates but requires stringent anhydrous conditions. Post-reaction hydrolysis with ammonium chloride yields the crude alcohol, which can be purified via vacuum distillation or column chromatography. While Grignard reactions typically achieve high yields (>90%), the sensitivity of the aldehyde to oxidation necessitates inert atmospheres and dried reagents, increasing operational complexity.
Hydroboration-Oxidation of 1-(4-Isobutylphenyl)hex-1-ene
Anti-Markovnikov addition of borane to 1-(4-isobutylphenyl)hex-1-ene, followed by oxidative workup, offers stereocontrol and mild reaction conditions. Using BH₃·THF at 0°C, the borane intermediate forms preferentially at the less substituted carbon, and subsequent treatment with H₂O₂/NaOH yields the alcohol. This method is less explored for aryl-alkenes but aligns with broader hydroboration trends in alcohol synthesis. Challenges include the preparation of the alkene precursor, which may require Wittig or Heck coupling methodologies.
Catalytic Transfer Hydrogenation
Transfer hydrogenation employing isopropanol as a hydrogen donor and ruthenium catalysts (e.g., RuCl₂(PPh₃)₃) provides a low-pressure alternative to traditional hydrogenation. This method, while underexplored for bulky aryl ketones, could mitigate safety concerns associated with high-pressure reactors. Preliminary data suggest moderate yields (70–75%) under refluxing isopropanol, though substrate solubility may limit efficiency .
Biocatalytic Reduction Using Alcohol Dehydrogenases
Enzymatic reduction of 1-(4-isobutylphenyl)hexan-1-one using alcohol dehydrogenases (ADHs) represents an emerging green chemistry approach. ADHs from Lactobacillus kefir exhibit broad substrate tolerance for aryl ketones, achieving enantioselectivity >98% ee in some cases. However, enzyme stability and NADPH cofactor regeneration remain practical hurdles for large-scale applications.
Q & A
Q. What are the common synthetic routes for 1-(4-Isobutylphenyl)hexan-1-ol in academic research?
- Methodological Answer : The compound can be synthesized via enantioselective α-arylation of primary alcohols using chiral catalysts. For example, palladium-catalyzed coupling of hexan-1-ol with 4-isobutylphenyl boronic acid derivatives under asymmetric conditions yields enantiomerically enriched products . Alternatively, enzymatic approaches using immobilized lipases (e.g., Candida antarctica lipase B, CAL-B) enable regioselective acylation or transesterification reactions. A typical protocol involves reacting glycerol derivatives with vinyl esters in dichloromethane, followed by purification via column chromatography .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming molecular structure, stereochemistry, and purity. For instance, H NMR (500 MHz, CDCl) can resolve splitting patterns of aromatic protons (δ 7.16–6.88 ppm) and the hydroxy-bearing carbon (δ 4.56 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides molecular weight validation and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200–3600 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in physicochemical property data for this compound across studies?
- Methodological Answer : Discrepancies in properties like density or viscosity can arise from impurities or measurement conditions. To resolve these:
- Standardize Protocols : Use Redlich–Kister equations to correlate excess volumes () and viscosity deviations () in binary mixtures at controlled temperatures (e.g., 303.15–323.15 K) .
- Cross-Validate Techniques : Compare results from viscometry, densitometry, and computational modeling (e.g., COSMO-RS) to identify systematic errors.
Q. What strategies are effective for enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Ligands : Employ (S,S)-me-bipam ligands in palladium-catalyzed reactions to achieve high enantiomeric excess (e.g., 67% yield with 85:15 petroleum ether/ethyl acetate eluent) .
- Enzymatic Resolution : Use CAL-B lipase to selectively modify one enantiomer, enabling separation via chromatography or crystallization .
Q. How does the 4-isobutylphenyl group influence the compound’s interactions in biological systems?
- Methodological Answer : The hydrophobic 4-isobutylphenyl moiety enhances lipid membrane permeability, as evidenced by docking studies on structurally related pyrazole derivatives. This group also stabilizes π-π interactions with aromatic residues in enzyme active sites, as observed in crystallographic analyses of morpholinone analogs .
Q. How to design experiments to determine thermodynamic properties of this compound in binary mixtures?
- Methodological Answer :
- Volumetric Analysis : Measure density using a vibrating-tube densitometer at multiple temperatures (e.g., 303.15–323.15 K) and calculate .
- Viscometry : Determine dynamic viscosity and derive using an Ubbelohde viscometer. Data can be fitted to Redlich–Kister polynomial equations to quantify non-ideal behavior .
Q. What are the limitations of extrapolating toxicological data from structurally similar alcohols (e.g., hexan-1-ol) to this compound?
- Methodological Answer : While hexan-1-ol exhibits acute dermal toxicity (e.g., coma, rapid respiration), the 4-isobutylphenyl substituent may alter metabolism and toxicity profiles. Researchers should:
- Conduct in vitro assays (e.g., hepatocyte viability tests) to assess organ-specific effects.
- Use quantitative structure-activity relationship (QSAR) models to predict toxicity, accounting for hydrophobicity and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
